![molecular formula C11H16O2 B3051302 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione CAS No. 3278-94-2](/img/structure/B3051302.png)

1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione

Overview

Description

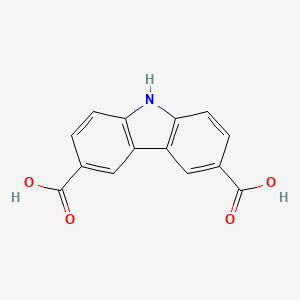

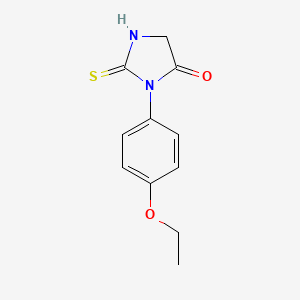

1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione is a chemical compound with the CAS Number: 3278-94-2 . It has a molecular weight of 180.25 . The IUPAC name for this compound is 4-hydroxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one .

Molecular Structure Analysis

The molecular structure of 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione can be represented by the InChI code: 1S/C11H16O2/c1-10(2)7-4-5-11(10,3)9(13)6-8(7)12/h7H,4-6H2,1-3H3 . This indicates that the molecule consists of 11 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione is a powder at room temperature . It has a melting point of 215-216 degrees Celsius .Scientific Research Applications

Crystal Structure Analysis

The compound 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione, also known as D-(+)-camphoric imide, has been studied for its crystal structure. The compound forms a two-dimensional network through hydrogen bonding and weak C-H…O interactions, which are crucial for understanding its chemical behavior and potential applications (Huang et al., 2004).

Synthesis of Bicyclic Compounds

Research shows that the compound is involved in Domino Michael-aldol annulations, a chemical process used for the synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives. This process is significant for creating complex molecular structures, which can have applications in various fields including pharmaceuticals and materials science (Promontorio et al., 2016).

Investigation of Molecular Rearrangements

Another study explored the synthesis of bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones, focusing on rearrangements during oxidative decarboxylation. Understanding these rearrangements is crucial for developing new synthetic routes and compounds in organic chemistry (Yates & Langford, 1981).

Corrosion Inhibition

The compound is also investigated for its corrosion inhibition properties. Research has shown that derivatives of this compound, such as spirocyclopropane derivatives, are effective inhibitors of mild steel corrosion in acidic solutions. This finding is significant for industrial applications, particularly in materials protection and preservation (Chafiq et al., 2020).

X-Ray Diffraction Studies

The compound's crystal structure has been further investigated through X-ray diffraction techniques. This helps in understanding the molecular configuration and intermolecular interactions, which are essential for its application in crystallography and material sciences (Kgomo et al., 2005).

Photochemical Applications

The compound is also a subject of interest in photochemistry. Research has explored its use in photochemically generated building blocks, which can be integral for synthesizing enantiomerically pure natural polyquinane products (Schaffner & Demuth, 1986).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

properties

IUPAC Name |

1,8,8-trimethylbicyclo[3.2.1]octane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(2)7-4-5-11(10,3)9(13)6-8(7)12/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIUZVPQAUZNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)CC2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954437 | |

| Record name | 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione | |

CAS RN |

3278-94-2 | |

| Record name | 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002706836 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid](/img/structure/B3051221.png)